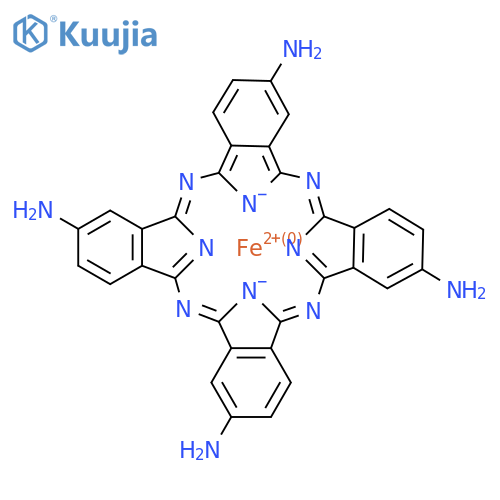Cas no 95100-27-9 (2,9,16,23-Tetraamino-phthalocyanine iron)

2,9,16,23-Tetraamino-phthalocyanine iron 化学的及び物理的性質
名前と識別子
-
- 2,9,16,23-TETRAAMINO-PHTHALOCYANINE IRON
- 2,9,16,23-Tetraamino-phthalocyanine iron
-
- MDL: MFCD12198402
- インチ: 1S/C32H20N12.Fe/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H,33-36H2;/q-2;+2
- InChIKey: UHJIXVMPLXZCFN-UHFFFAOYSA-N
- ほほえんだ: [Fe+2].[N-]1C2C3C=CC(=CC=3C1=NC1C3C=CC(=CC=3C(N=1)=NC1=C3C=CC(=CC3=C(N=C3C4C=CC(=CC=4C(=N3)N=2)N)[N-]1)N)N)N |c:10,45,t:22,33|
計算された属性
- 水素結合ドナー数: 4
- 水素結合受容体数: 8
- 重原子数: 45
- 回転可能化学結合数: 0
- 複雑さ: 1310
- トポロジー分子極性表面積: 180
2,9,16,23-Tetraamino-phthalocyanine iron 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB287996-250 mg |
2,9,16,23-Tetraamino-phthalocyanine iron; . |
95100-27-9 | 250 mg |
€309.50 | 2023-07-20 | ||
| abcr | AB287996-1g |
2,9,16,23-Tetraamino-phthalocyanine iron; . |
95100-27-9 | 1g |
€820.00 | 2025-02-15 | ||
| abcr | AB287996-250mg |
2,9,16,23-Tetraamino-phthalocyanine iron; . |
95100-27-9 | 250mg |
€309.50 | 2025-02-15 | ||
| abcr | AB287996-1 g |
2,9,16,23-Tetraamino-phthalocyanine iron; . |
95100-27-9 | 1 g |
€820.00 | 2023-07-20 | ||
| Ambeed | A1492934-10g |
(SP-4-1)-[29H,31H-Phthalocyanine-2,9,16,23-tetraminato(2-)-κN29,κN30,κN31,κN32]iron |
95100-27-9 | 10g |
$10482.0 | 2024-04-16 |
2,9,16,23-Tetraamino-phthalocyanine iron 関連文献
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
2,9,16,23-Tetraamino-phthalocyanine ironに関する追加情報
Introduction to 2,9,16,23-Tetraamino-phthalocyanine iron (CAS No. 95100-27-9) and Its Latest Research Applications
2,9,16,23-Tetraamino-phthalocyanine iron, with the chemical identifier CAS No. 95100-27-9, is a fascinating compound that has garnered significant attention in the field of advanced materials and biomedicine. This phthalocyanine derivative, characterized by its unique structural and electronic properties, has found diverse applications ranging from optoelectronics to bioimaging and therapeutic interventions. The compound’s stability, rich absorption spectrum, and ability to coordinate with metal centers make it an invaluable asset in modern chemical research.
The structure of 2,9,16,23-Tetraamino-phthalocyanine iron consists of a macrocyclic framework composed of four benzene rings connected at their ortho positions. The presence of amino groups at specific positions (2, 9, 16, and 23) enhances its solubility and reactivity, making it more adaptable for various synthetic modifications. The iron(II) coordination at the center of the phthalocyanine ring further imparts exceptional electronic properties, enabling its use in a wide array of technological applications.
In recent years, research on 2,9,16,23-Tetraamino-phthalocyanine iron has been particularly focused on its potential in photodynamic therapy (PDT). PDT is a medical treatment that uses light-sensitive chemicals to produce reactive oxygen species that can kill cancer cells. The compound’s ability to absorb light in the near-infrared region (NIR) makes it highly suitable for this purpose. Studies have demonstrated that when exposed to NIR light, 2,9,16,23-Tetraamino-phthalocyanine iron generates singlet oxygen and superoxide radicals that are potent cytotoxic agents against tumor cells. This property has been exploited in preclinical trials to develop targeted therapies for various malignancies.
Moreover, the compound’s unique photochemical properties have opened new avenues in the field of optoelectronics. Researchers have leveraged its high quantum yield and stability under illumination to develop novel organic photovoltaic cells (OPVs). In these devices, 2,9,16,23-Tetraamino-phthalocyanine iron acts as an electron donor or sensitizer, facilitating efficient charge separation and transport. Recent advancements in this area have shown promising results in improving the efficiency of solar energy conversion systems.
Another emerging application of 2,9,16,23-Tetraamino-phthalocyanine iron is in bioimaging techniques. Its ability to emit fluorescence upon excitation with specific wavelengths makes it an excellent candidate for cellular imaging. Functionalized derivatives of this compound have been used to track biological processes in real-time using fluorescence microscopy. This capability is particularly valuable in studying dynamic cellular events such as cell migration and signal transduction pathways.
The compound’s versatility also extends to catalysis. The iron(II) center in 2,9,16,23-Tetraamino-phthalocyanine iron can coordinate with various ligands to form catalysts for organic transformations. These catalysts have been employed in synthesizing complex molecules with high selectivity and yield. For instance, they have been used in the oxidation of alcohols and the reduction of carbon-carbon double bonds. Such applications underscore the compound’s significance in synthetic chemistry.
In conclusion,2,9,16,23-Tetraamino-phthalocyanine iron (CAS No. 95100-27-9) is a multifaceted compound with broad applications across multiple disciplines. Its unique structural and electronic properties continue to drive innovation in medicine、optoelectronics、bioimaging,and catalysis。 As research progresses,it is anticipated that new applications will emerge,further solidifying its role as a cornerstone material in modern science and technology.
95100-27-9 (2,9,16,23-Tetraamino-phthalocyanine iron) 関連製品
- 35155-06-7(5-(1,1-Dimethylethyl)-α-ethyl-2-methoxybenzenemethanol)
- 689750-37-6(ethyl 2-(5-{(furan-2-yl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate)
- 2361730-75-6(N-[2-[3-(4,5-Dihydro-5-oxo-1,3,4-oxadiazol-2-yl)-1-piperidinyl]-2-oxoethyl]-N-ethyl-2-propenamide)
- 2758004-11-2(3-methyl-5-(pyrrolidin-2-yl)isoxazole hydrochloride)
- 2228888-70-6(tert-butyl N-2-amino-1-(3-nitro-1H-pyrazol-4-yl)ethylcarbamate)
- 1311313-78-6(1-[2-(Methylamino)ethyl]pyrrolidin-2-one hydrochloride)
- 1396875-12-9(4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidine)
- 946281-83-0(7-methoxy-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl-1-benzofuran-2-carboxamide)
- 1447949-92-9(3,3-Difluoro-1-methylcyclobutane-1-carbonitrile)
- 1274052-38-8(ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate)
